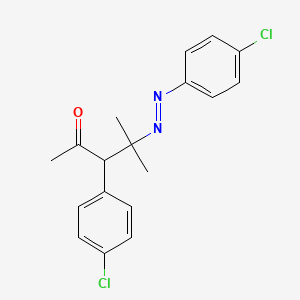
3-(p-Chlorophenyl)-4-methyl-4-(p-chlorophenylazo)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone typically involves the following steps:
Diazotization: The starting material, 4-chloroaniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chlorobenzene to form the azo compound.
Ketone Formation: The resulting azo compound undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for azo compounds often involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitrous acid, hydrochloric acid, and acetyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenylazo)aniline: Another azo compound with similar structural features.
4-Chloro-4’-nitroazobenzene: A nitro-substituted azo compound.
4-Chloro-4’-aminoazobenzene: An amino-substituted azo compound.
Uniqueness
3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone is unique due to its specific structural features, including the presence of two 4-chlorophenyl groups and a ketone functional group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
75478-75-0 |
|---|---|
Molecular Formula |
C18H18Cl2N2O |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(4-chlorophenyl)diazenyl]-4-methylpentan-2-one |
InChI |
InChI=1S/C18H18Cl2N2O/c1-12(23)17(13-4-6-14(19)7-5-13)18(2,3)22-21-16-10-8-15(20)9-11-16/h4-11,17H,1-3H3 |
InChI Key |
TWWNKBGXHUZEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)C(C)(C)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
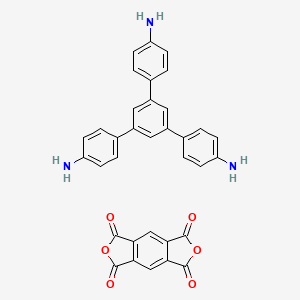
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
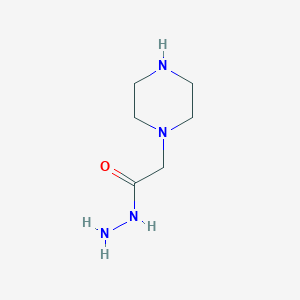
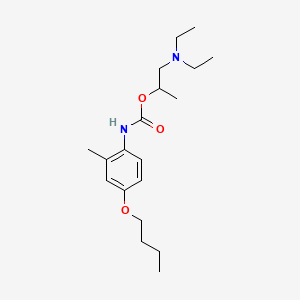

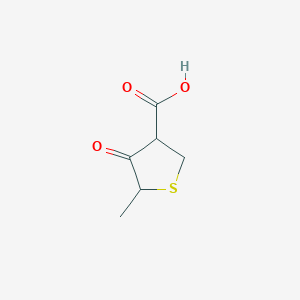
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
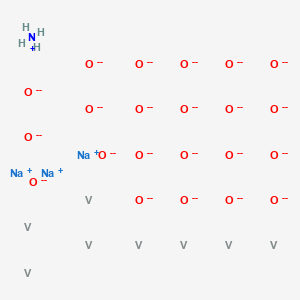
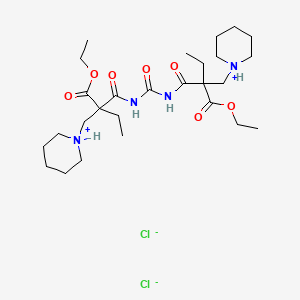
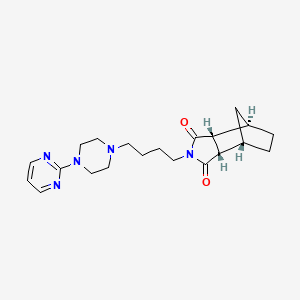
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
